molecular formula C24H23NO B608268 (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone CAS No. 155471-09-3

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone

Cat. No. B608268
CAS RN: 155471-09-3
M. Wt: 341.45
InChI Key: QKXRHYJSCZFHEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C34H36N2O2. It has a molecular weight of 504.66200 .


Physical And Chemical Properties Analysis

The compound has a density of 1.15g/cm3 and a boiling point of 687.1ºC at 760 mmHg .

Scientific Research Applications

PET Imaging in Alcohol Abuse

  • One application of this compound is in the development of carbon-11-labeled aminoalkylindole derivatives for positron emission tomography (PET) imaging, particularly in the context of alcohol abuse. The study by Gao et al. (2014) synthesized variants of this compound and evaluated their potential as cannabinoid receptor radioligands for PET imaging (Gao, M., Gao, A. C., Wang, M., & Zheng, Q., 2014).

Antimicrobial Metabolite from Myxobacterium

  • The compound was also identified as an indolyl thiazolyl ketone, named indothiazinone, in cultures of a novel myxobacterial strain. This discovery by Jansen et al. (2014) has implications in antimicrobial research, as the compound showed activity against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen, R., Mohr, K. I., Bernecker, S., Stadler, M., & Müller, R., 2014).

Fluorescent Indole Derivatives for Probes

  • A study by Pereira et al. (2010) explored the synthesis of new fluorescent indole derivatives from β-brominated dehydroamino acids and arylboronic acids. These indole derivatives, including variants of (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone, are considered potential candidates for fluorescent probes due to their high fluorescence quantum yields and sensitivity to solvent polarity (Pereira, G., Castanheira, E. M., Ferreira, P., & Queiroz, M., 2010).

Spectroscopic Characterization in Metal Ion Complexes

  • In another research, Al-Daffaay (2022) utilized a ligand derived from 1-hydroxy-2-naphthaldehyde and 2-(1H-indol-3-yl)ethylamine, related to the compound of interest, to produce metal ion complexes. These complexes were characterized using various spectroscopic techniques, highlighting the compound's potential in coordination chemistry and materials science (Al-Daffaay, K. H., 2022).

Carbazolone Synthesis

  • Wittekind and Lazarus (1970) conducted a study on the cyclization of 4-(1-methylindol-3-yl)-2-butanone, a compound structurally related to (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone, leading to the synthesis of tetrahydrocarbazolones. This research contributes to the field of organic synthesis and the development of novel heterocyclic compounds (Wittekind, R. R., & Lazarus, S., 1970).

properties

IUPAC Name

(1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXRHYJSCZFHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016346
Record name JWH-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone

CAS RN

155471-09-3
Record name JWH 016
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155471-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9029X7V2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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